2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound featuring a thienopyrimidine core linked to a benzothiazole moiety
Preparation Methods
The synthesis of 2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyrimidine core, followed by the introduction of the benzothiazole moiety through nucleophilic substitution reactions. Reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core and benzothiazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine and benzothiazole derivatives. Compared to these, 2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Similar compounds include:
- Thieno[2,3-d]pyrimidine derivatives
- Benzothiazole derivatives
- Other sulfur-containing heterocycles
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C18H16N4O3S3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H16N4O3S3/c1-8-9(2)27-16-14(8)15(24)21-17(22-16)26-7-13(23)20-18-19-11-5-4-10(25-3)6-12(11)28-18/h4-6H,7H2,1-3H3,(H,19,20,23)(H,21,22,24) |
InChI Key |
UDQHGKVNVQSPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C |
Origin of Product |
United States |
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